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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)butan-1-ol

CAS No.: 13856-86-5

Cat. No.: B183507 Get Quote

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Chlorophenyl)butan-1-ol is a secondary aryl alcohol that holds significance as a versatile

chemical intermediate in the synthesis of various organic compounds, including potential

pharmaceutical agents. Its structure, featuring a chiral center, a chlorinated phenyl ring, and a

butyl chain, imparts a specific set of physicochemical characteristics that are crucial for its

handling, reaction optimization, and analytical characterization. This guide serves as a

comprehensive technical resource, detailing the core physical properties of 1-(4-
Chlorophenyl)butan-1-ol. As Senior Application Scientists, our objective is to synthesize

established data with practical, field-proven insights, explaining the causality behind

experimental choices to ensure both technical accuracy and practical applicability in a research

and development setting.

Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its

application in synthesis and analysis. These parameters dictate solvent selection, purification

strategies, and storage conditions. The properties of 1-(4-Chlorophenyl)butan-1-ol are

summarized below.
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Property Value Source

IUPAC Name 1-(4-chlorophenyl)butan-1-ol PubChem[1]

Molecular Formula C₁₀H₁₃ClO GSRS[2], PubChem[1]

Molecular Weight 184.66 g/mol GSRS[2], PubChem[1]

CAS Registry Number 13856-86-5 GSRS[2], PubChem[1]

Appearance
Colorless liquid or low-melting

solid (inferred)

Chirality Racemic mixture GSRS[2]

Canonical SMILES CCCC(C1=CC=C(C=C1)Cl)O PubChem[1]

InChI Key
HAELFEDVTLKJMU-

UHFFFAOYSA-N
PubChem[1]

Spectroscopic and Chromatographic Profile
The structural identity and purity of 1-(4-Chlorophenyl)butan-1-ol are unequivocally

established through a combination of spectroscopic and chromatographic techniques. Each

method provides a unique and complementary piece of structural information, creating a self-

validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the precise atomic connectivity of the

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a map of the hydrogen

environments. For 1-(4-Chlorophenyl)butan-1-ol, the spectrum is expected to show distinct

signals for the aromatic protons (typically in the 7.2-7.4 ppm range, exhibiting a characteristic

AA'BB' splitting pattern for a 1,4-disubstituted ring), the carbinol proton (the hydrogen on the

carbon bearing the hydroxyl group, -CH(OH)-), which would appear as a triplet, the protons

on the adjacent methylene group, and the terminal methyl group of the butyl chain.[1]
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¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments.

The spectrum will show distinct signals for the four different carbons of the butyl chain, the

two unique aromatic carbons of the p-chlorophenyl group (plus the carbon attached to the

chlorine and the carbon attached to the butyl chain), confirming the overall carbon skeleton.

[1]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

the molecule. The key diagnostic absorptions are:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The

broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl

groups of the alcohol molecules.

C-H Stretches: Signals just below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of

the butyl chain, while weaker signals above 3000 cm⁻¹ are characteristic of the sp²

hybridized C-H bonds of the aromatic ring.[3]

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm

the presence of the phenyl ring.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the secondary

alcohol C-O bond.

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, corresponds to

the C-Cl bond.

Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the compound's fragmentation

pattern, which acts as a molecular fingerprint.

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 184.

Isotopic Pattern: A key validation feature is the presence of an M+2 peak at m/z 186 with an

intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive
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proof of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and

³⁷Cl isotopes).

Fragmentation: Common fragmentation pathways include the loss of a water molecule (M-

18) and cleavage of the butyl group, leading to characteristic fragment ions.

Gas Chromatography (GC)
GC is the primary technique for assessing the purity of volatile compounds like 1-(4-
Chlorophenyl)butan-1-ol. When coupled with a mass spectrometer (GC-MS), it becomes a

powerful tool for both separation and identification.

Retention Index: The Kovats retention index on a standard non-polar column is reported as

1416.5, which provides a standardized measure for comparison across different systems.[1]

Experimental Protocols for Characterization
The following protocols describe standard, validated workflows for the comprehensive analysis

of 1-(4-Chlorophenyl)butan-1-ol.

Protocol 1: Purity and Identity Confirmation by GC-MS
This protocol is designed to separate the compound from any impurities (e.g., starting

materials, side products) and confirm its identity based on its mass spectrum.

Methodology:

Sample Preparation: Prepare a dilute solution of 1-(4-Chlorophenyl)butan-1-ol (~1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a

standard non-polar capillary column (e.g., DB-5ms).

GC Separation: Utilize a temperature gradient program. For example, start at 100°C, hold for

2 minutes, then ramp to 250°C at a rate of 10°C/minute.

MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron

ionization (EI) mode.
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Data Analysis:

Integrate the resulting chromatogram to determine the peak area and calculate the purity

as a percentage.

Analyze the mass spectrum of the main peak. Confirm the molecular ion (m/z 184) and the

characteristic chlorine isotope pattern (m/z 186).

Compare the obtained spectrum with a reference library (e.g., NIST) for identity

confirmation.

Sample Preparation
GC-MS Analysis

Data Interpretation

Prepare 1 mg/mL solution
in Dichloromethane Inject 1 µL GC Separation

(Temperature Ramp)
Separation MS Detection

(EI Mode, m/z 40-400)

Ionization &
Detection

Calculate Purity
from Peak AreaAnalysis

Confirm Identity:
- Molecular Ion (m/z 184)
- Isotope Peak (m/z 186)

- Library Match

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of 1-(4-Chlorophenyl)butan-1-ol.

Protocol 2: Structural Elucidation by NMR Spectroscopy
This workflow ensures the acquisition of high-quality NMR data for unambiguous structural

confirmation.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean,

dry NMR tube.
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Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃),

containing 0.03% Tetramethylsilane (TMS) as an internal standard.

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using

standard acquisition parameters.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Spectral Interpretation:

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals in the ¹H spectrum to determine the relative number of protons for

each signal.

Analyze the chemical shifts and splitting patterns to assign each signal to the

corresponding protons in the molecular structure.

Assign the peaks in the ¹³C spectrum based on their chemical shifts and comparison with

predicted values.
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Caption: Standard workflow for NMR-based structural elucidation.

Safety and Handling
As a chemical intermediate, 1-(4-Chlorophenyl)butan-1-ol requires careful handling in a

laboratory setting.

GHS Hazard Classification:[1]
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Engineering Controls: Always handle this compound within a certified chemical fume hood to

avoid inhalation of vapors.

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)

and place in a suitable container for chemical waste disposal.

Conclusion
1-(4-Chlorophenyl)butan-1-ol is a chiral aryl alcohol with well-defined physicochemical

properties. Its characterization relies on a multi-technique approach, where chromatography

(GC) confirms purity and spectroscopy (NMR, IR, MS) provides unambiguous structural

verification. The data and protocols presented in this guide offer a robust framework for

researchers and drug development professionals to confidently handle, analyze, and utilize this

compound in their synthetic and analytical endeavors. Adherence to the outlined safety

protocols is essential for ensuring a safe laboratory environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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